molecular formula C13H19BO3S B1393646 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane CAS No. 1016641-70-5

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1393646
M. Wt: 266.2 g/mol
InChI Key: NWLRDFRSFJEVCD-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The title compound is acquired through two substitution reactions .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

As an organic intermediate, this compound plays a significant role in various chemical reactions. It is synthesized through nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • This compound is used in the synthesis of various boronic acid derivatives. Spencer et al. (2002) reported the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using this compound, highlighting its utility in the formation of compounds with inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
    • Coombs et al. (2006) described the synthesis of a similar compound by rhodium-catalyzed hydroboration, providing insights into its molecular structure through single crystal X-ray diffraction studies (Coombs et al., 2006).
  • Applications in Electrochemistry:

    • Tanigawa et al. (2016) explored the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. Their research found significant insights into the oxidation potential and anodic substitution reactions of these compounds (Tanigawa et al., 2016).
  • Biological Applications:

    • Das et al. (2015) synthesized novel derivatives of this compound and studied their potential applications in treating neurodegenerative diseases. Their research focused on the synthesis of boron-containing polyene systems as intermediates for conjugated polyene materials for LCD technology (Das et al., 2015).
  • Material Science and Nanotechnology:

    • In material science, Nie et al. (2020) synthesized a new 4-substituted pyrene derivative using this compound, demonstrating its application in detecting H2O2 in living cells, highlighting its potential in biomedical research (Nie et al., 2020).
    • Fischer et al. (2013) utilized this compound in the synthesis of nanoparticles with enhanced brightness emission-tuned properties, demonstrating its role in developing advanced materials with specific optical properties (Fischer et al., 2013).

Safety And Hazards

According to the safety data sheet, this compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are many types of organoboron compounds, among which aryl borate is one of the most important compounds. Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . Future research may focus on exploring its potential applications in these areas.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylsulfinylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(9-7-10)18(5)15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLRDFRSFJEVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682205
Record name 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

CAS RN

1016641-70-5
Record name 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Marom, S Antonov, Y Popowski… - The Journal of Organic …, 2011 - ACS Publications
The catalytic reduction of nitrate by molybdo-enzymes plays a central role in the global biological cycle of nitrogen. However, the use of nitrates as oxidants in synthetic organic …
Number of citations: 46 pubs.acs.org

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